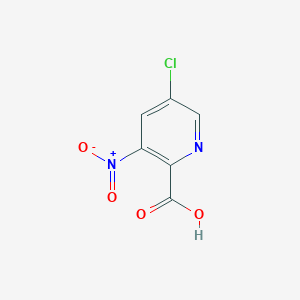

5-Chloro-3-nitropyridine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPFKOHEDBKQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696190 | |

| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899423-94-0 | |

| Record name | 5-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-3-nitropyridine-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-nitropyridine-2-carboxylic Acid

Introduction

This compound (CAS No: 899423-94-0) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its unique structural arrangement, featuring a carboxylic acid, a chloro group, and a nitro group on the pyridine ring, makes it a versatile building block for researchers in medicinal chemistry and agrochemical development. The electron-withdrawing nature of the nitro group and the presence of a displaceable chlorine atom provide key reactive sites for constructing a wide range of biologically active compounds.[5] This guide offers a comprehensive overview of its core physical properties, analytical characterization methods, and best practices for its handling and use in a research setting.

Molecular Structure and Core Physical Properties

The functionality and reactivity of this compound are dictated by its molecular architecture. The pyridine core, substituted with three distinct functional groups, creates a specific electronic and steric profile that is leveraged in targeted chemical synthesis.

Caption: Molecular Structure of this compound.

The core physicochemical properties of this compound are summarized below. It is important to note that while fundamental identifiers are well-documented, experimental data for properties such as melting point and solubility are not consistently available across commercial or public databases, necessitating experimental determination for any rigorous application.

| Property | Value | Source |

| CAS Number | 899423-94-0 | [1][2][3] |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][6] |

| Molecular Weight | 202.55 g/mol | [1][3][6] |

| Appearance | Solid | [7] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Storage | Room temperature, in a dry, tightly sealed container | [1] |

Spectroscopic and Analytical Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques is indispensable. These methods provide a detailed fingerprint of the molecule, confirming its structure and quantifying any potential impurities prior to its use in sensitive downstream applications. Spectroscopic data including ¹H NMR, IR, and Mass Spectrometry for this compound are available from specialty chemical suppliers.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment of the pyridine ring, ensuring the correct substitution pattern.

-

Infrared (IR) Spectroscopy: IR analysis is critical for verifying the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

-

Mass Spectrometry (MS): MS provides the exact molecular weight, confirming the elemental composition of the compound.

Sources

- 1. This compound - CAS:899423-94-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 899423-94-0 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. novasynorganics.com [novasynorganics.com]

- 7. This compound | NanoAxis LLC [nanoaxisllc.com]

- 8. This compound(899423-94-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 5-Chloro-3-nitropyridine-2-carboxylic acid: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Heterocycle

5-Chloro-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its strategic importance lies in the unique arrangement of three distinct reactive sites on the pyridine core: a carboxylic acid group, a chloro substituent, and a nitro group. This trifecta of functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the chloro atom activates the pyridine ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This guide offers a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this pivotal molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 899423-94-0 | [3] |

| Molecular Formula | C₆H₃ClN₂O₄ | [4] |

| Molecular Weight | 202.55 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Chloro-3-nitropicolinic acid | [5] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis Strategies: A Multi-Step Approach

One potential pathway begins with the readily available 2-amino-5-chloropyridine. This starting material can undergo nitration to introduce the nitro group at the 3-position. Subsequent transformation of the amino group to a nitrile, followed by hydrolysis, would yield the desired carboxylic acid.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Amino-5-chloropyridine

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add 2-amino-5-chloropyridine.

-

Maintain the temperature at 0-5 °C and add a mixture of concentrated nitric acid and sulfuric acid dropwise. The nitration of 2-amino-5-chloropyridine is a well-established procedure.[6]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.

Step 2: Sandmeyer Reaction to form 5-Chloro-3-nitropyridine-2-carbonitrile

-

Dissolve the 2-amino-5-chloro-3-nitropyridine in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Add the cold diazonium salt solution to the copper(I) cyanide solution. The use of copper(I) cyanide in a Sandmeyer reaction is a standard method for converting an amino group to a nitrile.[7]

-

Warm the reaction mixture to room temperature and then heat to facilitate the reaction.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 5-chloro-3-nitropyridine-2-carbonitrile.[8]

Step 3: Hydrolysis to this compound

-

Reflux the 5-chloro-3-nitropyridine-2-carbonitrile in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid). The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation.[9][10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to induce precipitation of the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product, this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three functional groups, allowing for a diverse range of subsequent chemical modifications.

-

Carboxylic Acid Group: This group is readily converted into esters, amides, and acid chlorides. Amide bond formation is particularly important for the synthesis of bioactive molecules, often facilitated by coupling reagents like DCC.[11]

-

Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitro group and the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.[1]

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is crucial for many synthetic strategies, as the resulting aminopyridine derivatives are valuable intermediates in their own right.

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound make it a highly sought-after intermediate in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

Nitropyridine derivatives are integral components of many bioactive molecules, including kinase inhibitors.[11][12] The this compound scaffold provides a rigid framework that can be elaborated to target the active sites of various enzymes. For instance, the carboxylic acid can be coupled with different amines to generate a library of amides for screening against a panel of kinases. The chloro and nitro groups offer further points for diversification to optimize potency and selectivity.

Caption: Role as a scaffold in generating kinase inhibitor libraries.

Agrochemical Applications

The pyridine ring is a common motif in many herbicides and insecticides.[1][2] The reactivity of this compound allows for the synthesis of novel agrochemicals. For example, nucleophilic displacement of the chloride with various functionalized alcohols or thiols can lead to the discovery of compounds with potent herbicidal or insecticidal activity. The development of new agrochemicals is crucial for ensuring food security, and this versatile building block provides a valuable tool for researchers in this field.

Conclusion and Future Outlook

This compound is a key heterocyclic intermediate with significant potential in organic synthesis. Its unique combination of functional groups allows for a wide array of chemical transformations, making it an invaluable tool for the construction of complex and biologically active molecules. While its direct synthesis is not extensively documented, logical and efficient synthetic routes can be proposed based on established chemical principles. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future discoveries and innovations in chemical science.

References

-

Kharbach, A., et al. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(17), 3844. Available from: [Link]

-

A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. WO2021105399A1.

-

PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. Available from: [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]

- Google Patents. Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. WO2021175959A1.

-

PubChem. 3-Chloro-5-nitropicolinic acid. Available from: [Link]

- Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline. CN1182104C.

-

Exploring 5-Chloropyridine-2-carboxylic Acid: Properties and Applications. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available from: [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

- Google Patents. The synthetic method of the chloro-3-nitropyridine of 4-amino-2-. CN103819398B.

- Google Patents. Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. CN102675196A.

-

National Institutes of Health. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

-

YouTube. Hydrolysis of Nitriles. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Chloro-5-nitropicolinic acid | C6H3ClN2O4 | CID 19010907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 899423-94-0|5-Chloro-3-nitropicolinic acid|BLD Pharm [bldpharm.com]

- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 7. echemi.com [echemi.com]

- 8. 5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 5-Chloro-3-nitropyridine-2-carboxylic acid

This document provides an in-depth technical guide to the spectral characterization of 5-Chloro-3-nitropyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation and purity assessment. By integrating predicted spectral data with established analytical principles, we offer a comprehensive framework for understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this molecule.

Introduction: The Importance of Spectral Characterization

This compound is a polysubstituted pyridine derivative. The unique arrangement of its functional groups—a carboxylic acid, a chloro group, and a nitro group—creates a distinct electronic environment that makes it a valuable synthon for developing complex molecular architectures. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of downstream applications.

Spectroscopic techniques provide a non-destructive window into the molecular structure. NMR spectroscopy reveals the connectivity and chemical environment of atoms, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition. Together, these three methods form a powerful triad for comprehensive structural verification.

This guide will delve into the predicted spectral data for this compound. In the absence of publicly available experimental spectra, we will apply fundamental principles and data from analogous structures to forecast the key spectral features. This predictive approach not only provides a robust benchmark for analysts but also illustrates the logic of spectral interpretation.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for all spectral prediction and interpretation.

Caption: Molecular structure of this compound.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| Monoisotopic Mass | 201.97578 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the fixed substitution pattern, the ¹H and ¹³C NMR spectra of this compound are expected to be relatively simple and highly diagnostic.

Predicted ¹H NMR Spectrum

The pyridine ring contains two aromatic protons. Their chemical shifts are influenced by the electronic effects of the three substituents.

-

The nitro group (-NO₂) at C3 is a strong electron-withdrawing group, which will significantly deshield (shift downfield) adjacent protons.

-

The chloro group (-Cl) at C5 is also electron-withdrawing through induction but can be a weak π-donor.

-

The carboxylic acid group (-COOH) at C2 is electron-withdrawing.

Based on these effects and data from similar compounds like 5-bromo-3-nitropyridine-2-carboxylic acid[1] and 3-nitropyridine[2], we can predict the following:

-

H4: This proton is situated between two electron-withdrawing groups (NO₂ and Cl). It is expected to be the most downfield signal.

-

H6: This proton is ortho to the ring nitrogen and the chloro group. It will also be significantly downfield.

-

-COOH: The carboxylic acid proton is acidic and its signal is typically broad. Its chemical shift can vary significantly with concentration and solvent but is expected to be very far downfield.

The two aromatic protons (H4 and H6) are four bonds apart and will exhibit a long-range coupling (⁴J), which is typically a small doublet or triplet-like splitting (2-3 Hz).

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~14.0 - 15.0 | br s | - | 1H, -COOH |

| ~9.25 | d | ~2.5 | 1H, H4 |

| ~8.90 | d | ~2.5 | 1H, H6 |

Causality: The choice of DMSO-d₆ as a solvent is strategic. It is an excellent solvent for polar, acidic compounds like carboxylic acids and prevents the acidic proton from exchanging too rapidly, allowing for its observation. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm, far away from the expected aromatic signals[3].

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms. Their chemical shifts can be estimated based on substituent effects on the pyridine ring[4].

-

C2 (-COOH): The carbon bearing the carboxylic acid group will be downfield, but its exact position is influenced by the adjacent nitrogen and nitro group.

-

C3 (-NO₂): The carbon attached to the nitro group will be significantly deshielded.

-

C5 (-Cl): The carbon bearing the chlorine atom will also be downfield.

-

C4 & C6 (C-H): These carbons will appear in the typical aromatic region for pyridines, with their shifts influenced by the surrounding substituents.

-

C=O (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-185 ppm range[5].

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164.5 | C=O |

| ~153.0 | C6 |

| ~149.0 | C3 |

| ~147.5 | C5 |

| ~141.0 | C4 |

| ~131.0 | C2 |

Standard Experimental Protocol: NMR

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR)[6].

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If not, gentle warming or sonication may be applied. Particulates must be removed via filtration to prevent poor spectral quality.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion[7].

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent[8].

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a single-pulse experiment. A 30° or 45° pulse angle with a short relaxation delay (1-2 seconds) is usually sufficient.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be needed to achieve a good signal-to-noise ratio.

-

-

Data Processing:

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Predicted IR Spectrum

The structure contains several IR-active functional groups:

-

-COOH (O-H stretch): Carboxylic acids typically show a very broad and strong absorption band from 2500-3300 cm⁻¹, which is a result of strong hydrogen-bonding dimers[5][10]. This broad band often overlaps with the C-H stretching region.

-

-CH (Aromatic C-H stretch): A sharp, medium-intensity peak is expected just above 3000 cm⁻¹.

-

-COOH (C=O stretch): A very strong and sharp absorption is expected between 1710-1760 cm⁻¹. Conjugation and hydrogen bonding typically shift this to the lower end of the range, around 1710 cm⁻¹[5].

-

-NO₂ (N-O stretches): Nitro groups exhibit two characteristic strong absorptions: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C=C/C=N (Ring stretches): Aromatic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region.

-

C-Cl (C-Cl stretch): This stretch typically appears in the fingerprint region, often around 700-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium, Sharp | Aromatic C-H stretch |

| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1450, ~1580 | Medium-Strong | Aromatic C=C and C=N stretches |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

| ~780 | Medium | C-Cl stretch |

Standard Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples[11][12][13].

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Wipe with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely[14].

-

-

Background Collection:

-

With the clean, empty crystal, collect a background spectrum. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface[11]. Insufficient contact is a common source of poor-quality spectra.

-

-

Spectrum Collection:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface as described in step 1.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, minimizing fragmentation and clearly showing the molecular ion[15][16][17][18].

Predicted Mass Spectrum (ESI)

-

Molecular Ion: In negative ion mode ESI (-), the most prominent peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 200.9. In positive ion mode ESI (+), the protonated molecule, [M+H]⁺, would be at m/z 202.9.

-

Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom.

-

[M-H]⁻ peaks: m/z 200.9 (for ³⁵Cl) and 202.9 (for ³⁷Cl).

-

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can be induced. Plausible fragmentation pathways for the [M-H]⁻ ion include:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation for carboxylic acids, which would lead to a fragment at m/z 156.9.

-

Loss of NO₂ (46 Da): Loss of the nitro group would result in a fragment at m/z 154.9.

-

Loss of HCl (36 Da): While less common from the deprotonated molecule, it is a possible pathway.

-

Table 4: Predicted ESI-MS Data (Negative Ion Mode)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 201.0 / 203.0 | [M-H]⁻ | Base peak, shows ~3:1 isotopic pattern for Cl. |

| 157.0 / 159.0 | [M-H-CO₂]⁻ | Decarboxylation fragment, should retain Cl pattern. |

| 155.0 / 157.0 | [M-H-NO₂]⁻ | Loss of nitro group, should retain Cl pattern. |

Standard Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of water to aid ionization[17].

-

-

Instrument Setup:

-

The sample solution is infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min)[17].

-

A high voltage (typically 2.5-5 kV) is applied to the capillary tip to generate a fine spray of charged droplets[18].

-

A heated drying gas (e.g., nitrogen) assists in solvent evaporation[16].

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity. For a carboxylic acid, negative mode is often preferred.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the molecular ion (e.g., m/z 201) and fragmenting it in a collision cell to observe daughter ions.

-

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectral analysis lies in integrating the data from NMR, IR, and MS to build a self-consistent and definitive structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics of this compound. By applying fundamental spectroscopic principles and leveraging data from analogous compounds, we have constructed a detailed and reliable spectral profile. The provided protocols offer a standardized approach to data acquisition, ensuring that researchers can generate high-quality, reproducible data for this important chemical intermediate. This integrated analytical framework is essential for validating the structure and purity, thereby ensuring the success of research and development efforts.

References

-

Stenutz, R. NMR chemical shift prediction of pyridines. University of Regensburg. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. YouTube. [Link]

-

de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9143. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry: A Tenth Edition. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Mass spectral fragmentation pathways of some phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Brophy, J. J., & Dole, D. J. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 35(4), 1162-1165. [Link]

-

PubChem. 5-Chloro-3-nitropyridine-2-carbonitrile. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(1), 38. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

University of Wisconsin-Madison. Notes on NMR Solvents. Chemistry Department. [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15016-15031. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link]

-

Nuclear Magnetic Resonance, Volume 50. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 837-845. [Link]

-

Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, 56(24), 15016-15031. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]

-

PubChem. 5-Chloro-2-nitropyridine. [Link]

Sources

- 1. 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID(954240-89-2) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Nitropyridine(2530-26-9) 1H NMR [m.chemicalbook.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. NMR chemical shift prediction of pyridines [stenutz.eu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

- 8. NMR Solvents [merckmillipore.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. agilent.com [agilent.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. mt.com [mt.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 5-Chloro-3-nitropyridine-2-carboxylic acid in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening workflows. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. While direct quantitative data is sparse in public literature, this document synthesizes foundational physicochemical principles, presents solubility data from structurally analogous compounds for comparative insight, and provides a gold-standard experimental protocol for researchers to determine precise thermodynamic solubility. This guide is structured to empower researchers with the predictive knowledge and practical methodologies required to confidently work with this molecule.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and chemical synthesis, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, poor solubility can create significant hurdles, leading to unreliable results in biological assays, difficulties in purification, and challenges in developing viable formulations.[1][2] Conversely, a well-characterized solubility profile enables rational solvent selection for reaction chemistry, crystallization, and the preparation of stock solutions for screening and analysis. This guide addresses the core challenge of working with a compound for which extensive public data is not available by grounding its recommendations in established chemical theory and proven experimental practice.

Physicochemical Profile and Solubility Prediction

The solubility behavior of this compound is dictated by the interplay of its three key functional groups on the pyridine core: the carboxylic acid, the chloro group, and the nitro group.

-

Carboxylic Acid (-COOH): This is the dominant polar, protic functional group. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Its presence suggests a preference for polar, protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).

-

Chloro (-Cl) and Nitro (-NO₂) Groups: Both substituents are strongly electron-withdrawing.[3][4][5] This inductive effect increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.[3][5][6] This enhanced polarity and potential for dipole-dipole interactions further influences solvent preference. The nitro group, in particular, can also act as a hydrogen bond acceptor.

Based on this structure, the molecule possesses a high degree of polarity and a strong capacity for hydrogen bonding. Therefore, it is predicted to have limited solubility in non-polar solvents like hexanes or toluene and progressively greater solubility in more polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 899423-94-0 | [7][8] |

| Molecular Formula | C₆H₃ClN₂O₄ | [8] |

| Molecular Weight | 202.55 g/mol | [8] |

| Predicted Nature | Crystalline Solid | Inferred from similar structures |

Solubility Profile: A Data-Driven Approach

Precise, quantitative solubility data for this compound is not widely published. However, general principles and data from analogous compounds can provide valuable guidance.

Qualitative Assessment

Nitropyridine compounds are generally characterized as being sparingly soluble or insoluble in water but soluble in various organic solvents.[9] Given the highly polar nature of the target compound, solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. It is expected to be poorly soluble in non-polar solvents such as toluene and ethers.[10]

Comparative Analysis with an Analogous Compound

To provide a more quantitative, albeit predictive, framework, we can examine the solubility of 2-chloro-5-nitroaniline, a compound that shares the chloro and nitro substitutions on an aromatic ring. While the aniline group is different from a carboxylic acid, the relative solubility trend across different solvent classes provides a useful starting point for estimation.

Table 2: Quantitative Solubility of Analogous Compound 2-chloro-5-nitroaniline (Data presented for comparative purposes only)

| Solvent | Solvent Type | Molar Solubility (x 10³) at 298.15 K |

| N-methylpyrrolidone (NMP) | Polar Aprotic | 329.00 |

| Acetone | Polar Aprotic | 288.00 |

| 2-Butanone | Polar Aprotic | 239.00 |

| 1,4-Dioxane | Polar Aprotic (low polarity) | 185.00 |

| Ethyl Acetate | Polar Aprotic | 119.00 |

| Acetonitrile | Polar Aprotic | 74.50 |

| Toluene | Non-polar | 22.70 |

| Ethanol | Polar Protic | 21.00 |

| n-Propanol | Polar Protic | 16.40 |

| Methanol | Polar Protic | 15.60 |

| 1-Butanol | Polar Protic | 13.90 |

| Isopropanol | Polar Protic | 12.00 |

| Source: Adapted from data on 2-chloro-5-nitroaniline[9] |

Expert Interpretation: The data for the analog suggests that polar aprotic solvents are particularly effective. For this compound, the carboxylic acid's ability to hydrogen bond with protic solvents like methanol and ethanol may enhance its relative solubility in those solvents compared to the analog, but the overall trend of favoring polar environments will hold.

Guiding Principles for Solvent Selection: A Mechanistic View

The dissolution process is governed by the intermolecular forces between the solute (this compound) and the solvent. A solvent is effective if it can overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

Caption: Solute-solvent interaction diagram.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with all three functional groups of the target molecule, making them effective solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents are strong hydrogen bond acceptors and have significant dipole moments. They can effectively solvate the molecule by interacting with the acidic proton and other polar sites.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds or dipole-dipole interactions. The energy required to break the crystal lattice of the highly polar solute is not sufficiently compensated by the weak van der Waals forces that would form, resulting in poor solubility.

Gold-Standard Protocol for Thermodynamic Solubility Determination

To obtain definitive, high-quality data, an experimental determination is required. The isothermal shake-flask method is the universally recognized gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability.[11][12][13]

Rationale and Self-Validation

This protocol is designed to be self-validating. By adding a known excess of solid, we ensure that the resulting solution is truly saturated. Equilibration over an extended period (e.g., 24-72 hours) confirms that a stable thermodynamic equilibrium has been reached, avoiding the misleadingly high values that can result from kinetic measurements of supersaturated solutions.[13][14] Analysis of the supernatant at multiple time points until a plateau is reached provides definitive proof of equilibrium.[15]

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its estimated solubility (e.g., 10-20 mg).

-

Add the solid to a glass vial (e.g., 4 mL) containing a precisely known volume (e.g., 2 mL) of the desired organic solvent.

-

Seal the vial tightly to prevent solvent evaporation. Prepare each solvent experiment in triplicate for statistical validity.[15]

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the slurry for a minimum of 24 hours. For compounds that may be slow to equilibrate, it is recommended to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a stable plateau.[12][15]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1 hour to allow undissolved solid to sediment.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to remove all particulate matter.

-

-

Quantification:

-

Prepare an accurate serial dilution of the clear filtrate using the same solvent.

-

Quantify the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

A standard calibration curve must be prepared using known concentrations of the compound in the same solvent to ensure accurate quantification.[16]

-

-

Calculation and Reporting:

-

Using the concentration determined from the calibration curve, calculate the original concentration in the saturated filtrate, accounting for the dilution factor.

-

The result is the thermodynamic solubility at the specified temperature. Report the mean and standard deviation of the triplicate measurements in units such as mg/mL or mol/L.

-

Safety & Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 5-chloro-2-nitropyridine and other substituted carboxylic acids indicate that appropriate precautions are necessary.

-

Hazard Profile: Compounds in this class are often harmful if swallowed, cause skin irritation, and can cause serious eye damage or irritation.[17][18] May cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[19] Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[17]

-

Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release to the environment.[17]

Conclusion

This compound is a highly polar molecule whose solubility is governed by its strong capacity for hydrogen bonding and dipole-dipole interactions. It is predicted to be most soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and polar protic solvents like methanol. For researchers requiring precise solubility values for critical applications, the isothermal shake-flask method detailed herein provides a robust and reliable path to generating high-quality, defensible data. By combining theoretical prediction with rigorous experimental validation, scientists can effectively integrate this compound into their research and development workflows.

References

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

-

PubChem. (n.d.). 5-Chloro-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO. Retrieved from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

-

What is the influence of substituents on the acidity of the carboxylic acid? (2016). Quora. Retrieved from [Link]

-

Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Neuman, R. C., Jr. (n.d.). Chapter 14: Substituent Effects. Retrieved from [Link]

-

Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry | Khan Academy. (2024). YouTube. Retrieved from [Link]

-

Morsch, L., et al. (2023). 20.4 Substituent Effects on Acidity. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

carboxylic acid solubility + TLC. (2023). Reddit. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. quora.com [quora.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. This compound | 899423-94-0 [chemicalbook.com]

- 8. 5-Chloro-3-nitro-pyridine-2-carboxylic acid - [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. who.int [who.int]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of 5-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloro-3-nitropyridine-2-carboxylic acid, a key heterocyclic building block, is instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a chloro group, and a nitro group, offers versatile reactivity for molecular elaboration. However, these same functional groups inherently influence the molecule's stability, making a thorough understanding of its degradation pathways and optimal storage conditions paramount for ensuring its quality, efficacy, and safety in research and development. This guide provides a comprehensive technical overview of the stability and storage of this compound, grounded in established chemical principles and field-proven methodologies.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is intrinsically linked to its chemical structure. The pyridine ring, an electron-deficient aromatic system, is further deactivated by the electron-withdrawing nitro and chloro groups. The carboxylic acid at the 2-position introduces a potential site for decarboxylation, a critical degradation pathway for this class of compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃ClN₂O₄ | [1] |

| Molecular Weight | 202.55 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

The presence of the nitrogen atom adjacent to the carboxylic acid group has a profound influence on its stability, particularly concerning decarboxylation.[2] This structural motif can facilitate the loss of carbon dioxide, especially under thermal stress.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods and defining appropriate storage conditions. For this compound, the primary anticipated degradation routes are decarboxylation, hydrolysis, and photodecomposition.

Thermal Degradation: The Specter of Decarboxylation

The most probable thermal degradation pathway for this compound is decarboxylation, leading to the formation of 5-chloro-3-nitropyridine. This reaction is well-documented for related pyridine-2-carboxylic acids.[2] The rate of decarboxylation is influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as the nitro group at the 5-position, can impact the rate of this degradation.

Caption: Plausible thermal decarboxylation pathway.

Hydrolytic Degradation

The carboxylic acid functionality itself is generally stable to hydrolysis. However, the chloro and nitro substituents on the electron-deficient pyridine ring could be susceptible to nucleophilic substitution under certain pH conditions, although this is generally less favorable than decarboxylation. The stability of the compound across a range of pH values is a critical parameter to investigate, as pH can influence the ionization state of the molecule and catalyze different degradation pathways.[3]

Photodegradation

Aromatic nitro compounds are known to be photoreactive. Exposure to light, particularly UV radiation, could potentially lead to a variety of degradation products through complex radical mechanisms or rearrangements. The photochemistry of halogenated herbicides and other pyridine derivatives has been documented, suggesting that photolytic pathways should be considered for this molecule.[4]

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling procedures are recommended to ensure its long-term stability and the safety of laboratory personnel.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes the rate of potential thermally-induced degradation, primarily decarboxylation. |

| Light | Store in a tightly sealed, opaque container, protected from light. | Prevents potential photodegradation initiated by UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical. | Minimizes contact with atmospheric moisture and oxygen, which could participate in hydrolytic or oxidative degradation. |

| Container | Use a well-sealed container made of a non-reactive material (e.g., amber glass). | Prevents contamination and degradation from reactive container materials. |

| Segregation | Store away from strong oxidizing agents, bases, and sources of heat or ignition. | Avoids potentially hazardous reactions and accelerated degradation. |

Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Hygroscopicity: While not explicitly stated, carboxylic acids can be hygroscopic. Handle in a dry environment and promptly reseal containers after use.

Experimental Protocols for Stability Assessment: A Self-Validating System

To rigorously assess the stability of this compound, a forced degradation study is essential.[5][6][7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify the parent compound and its degradants.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay. The method should be capable of resolving the parent peak from all potential degradation products.

Caption: Workflow for stability-indicating method development.

Forced Degradation Study Protocol

The following protocol outlines a comprehensive forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Acid Hydrolysis:

- Condition: 0.1 M HCl at 60°C for 24 hours.

- Rationale: To assess stability in an acidic environment and promote hydrolysis of susceptible functional groups.

2. Base Hydrolysis:

- Condition: 0.1 M NaOH at 60°C for 24 hours.

- Rationale: To evaluate stability in an alkaline environment.

3. Oxidative Degradation:

- Condition: 3% H₂O₂ at room temperature for 24 hours.

- Rationale: To investigate susceptibility to oxidation.

4. Thermal Degradation (Solid State):

- Condition: 105°C for 48 hours.

- Rationale: To accelerate solid-state degradation and induce potential decarboxylation.

5. Photostability:

- Condition: Expose the solid and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- Rationale: To determine the potential for photodegradation.

Sample Analysis:

-

At each time point, an aliquot of the stressed sample is withdrawn, neutralized (if necessary), and diluted to a suitable concentration for HPLC analysis.

-

The chromatograms are analyzed for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is spectrally pure and that co-eluting peaks are not present.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by its trifunctionalized pyridine structure. The primary degradation pathway of concern is thermal decarboxylation, with hydrolysis and photodecomposition also being potential routes of degradation. Adherence to proper storage conditions—cool, dry, and protected from light—is essential for maintaining the integrity of this compound. For critical applications in drug development, a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is imperative to fully characterize its stability profile. This proactive approach ensures the reliability of experimental results and the quality of the final products derived from this versatile building block.

References

-

G. E. Dunn, G. K. J. Lee, and H. Thimm. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 55(9), 1977, pp. 1568-1573. [Link]

-

Russell, E. R. "Decarboxylation of 5- Substituted 2-Pyridinecarboxylic Acids." Journal of the American Chemical Society, 75(21), 1953, pp. 5315-5317. [Link]

-

Alsante, K. M., et al. "Forced Degradation Studies." MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 2016. [Link]

-

Arora, P., et al. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions." Microbial Cell Factories, 18(1), 2019, p. 153. [Link]

-

"Forced Degradation Studies." SciSpace, 2016. [Link]

-

Kearney, P. C., and D. D. Kaufman, editors. "Degradation of Herbicides." CRC Press, 1975. [Link]

-

Singh, R., and Z. Rehman. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 2(3), 2012, pp. 159-168. [Link]

-

Nowicka, K., et al. "Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline." Molecules, 24(18), 2019, p. 3345. [Link]

-

Vardan, M. "Influence of pH on the Stability of Pharmaceutical Compounds in Japan." Journal of Chemistry, 3(2), 2024, pp. 21-30. [Link]

Sources

- 1. This compound - CAS:899423-94-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-3-nitropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive chloro substituent, a modifiable carboxylic acid, and a reducible nitro group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its reactivity profile, offering insights into its synthetic accessibility and its behavior in key organic transformations. By understanding the interplay of the electronic effects of its substituents, researchers can strategically design synthetic routes to novel pharmaceutical agents. This document delves into the nuanced reactivity of each functional group, providing a theoretical framework supported by data from analogous systems and detailed experimental protocols for its derivatization.

Introduction: A Versatile Scaffold in Drug Discovery

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups. The electron-deficient nature of the pyridine ring, further enhanced by the presence of the nitro group, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The carboxylic acid provides a handle for amide bond formation, esterification, and other derivatizations, while the nitro group can be reduced to an amino group, opening up another avenue for molecular diversification. This guide will systematically explore the reactivity at each of these sites, providing a predictive framework for its synthetic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 899423-94-0 | |

| Molecular Formula | C₆H₃ClN₂O₄ | |

| Molecular Weight | 202.55 g/mol | |

| Appearance | Off-white to yellow solid | |

| Purity | ≥97% |

Spectroscopic Data (Predicted and from related compounds)

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | The two aromatic protons are expected to appear as doublets in the downfield region (δ 8.0-9.0 ppm). The carboxylic acid proton will likely be a broad singlet at δ > 10 ppm. |

| ¹³C NMR | Aromatic carbons are predicted in the δ 120-155 ppm range. The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. |

| IR (cm⁻¹) | Broad O-H stretch (2500-3300), C=O stretch (1700-1725), asymmetric and symmetric NO₂ stretches (around 1530 and 1350), and C-Cl stretch (700-800). |

| Mass Spec (m/z) | Molecular ion peak at [M]+ or [M-H]⁻, with characteristic fragmentation patterns including loss of CO₂, NO₂, and Cl. |

Synthesis of this compound

Figure 1: Proposed Synthetic Pathway

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-Chloropyridine-2-carbonitrile This step can be achieved via a Sandmeyer reaction starting from 2-amino-5-chloropyridine.

-

Dissolve 2-amino-5-chloropyridine in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the diazonium salt solution to the CuCN solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Step 2: Hydrolysis to 5-Chloropyridine-2-carboxylic acid The nitrile is then hydrolyzed to the carboxylic acid.

-

Reflux the 5-Chloropyridine-2-carbonitrile with an aqueous solution of sodium hydroxide (NaOH) for several hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.[1]

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Nitration to this compound The final step is the nitration of the pyridine ring.

-

Carefully add 5-Chloropyridine-2-carboxylic acid to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

Allow the reaction to slowly warm to room temperature and then heat gently to promote nitration.

-

Pour the reaction mixture over ice and collect the precipitated product by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent to obtain the pure product.

Reactivity Profile

The reactivity of this compound is dictated by the electronic interplay of its three functional groups.

Sources

An Investigative Guide to the Tautomeric Landscape of 5-Chloro-3-nitropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the investigation and characterization of the tautomeric forms of 5-Chloro-3-nitropyridine-2-carboxylic acid. Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal phenomenon in drug discovery and development, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and target engagement.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's potential tautomeric states is not merely academic but a prerequisite for rational drug design. This document outlines the plausible tautomers of this compound, details the integrated spectroscopic and computational methodologies required for their elucidation, and provides field-proven, step-by-step protocols to empower researchers in this critical analysis.

The Tautomeric Question in Substituted Pyridines

Pyridine-based scaffolds are ubiquitous in medicinal chemistry. The introduction of ionizable functional groups, such as a carboxylic acid, opens the possibility of prototropic tautomerism. In the specific case of this compound, the proximity of the acidic carboxylic proton to the basic lone pair of the pyridine nitrogen atom creates a high probability of an intramolecular proton transfer. This establishes an equilibrium between the canonical carboxylic acid form and a zwitterionic (or inner salt) tautomer.

The position of this equilibrium is dictated by a delicate balance of electronic effects, intramolecular hydrogen bonding, and intermolecular interactions with the surrounding medium (e.g., solvent or a protein binding pocket).[2] The strongly electron-withdrawing nature of the chloro and nitro substituents decreases the basicity of the pyridine nitrogen, yet the potential for a charge-separated zwitterionic form remains significant, particularly in polar environments.[3]

Caption: Plausible tautomeric equilibrium of this compound.

A Multi-Pronged Strategy for Tautomer Elucidation

No single technique can definitively map the tautomeric landscape under all conditions. A robust investigation relies on the synergy between predictive computational models and empirical spectroscopic data. The following sections detail the core techniques and the causality behind their application.

Caption: A logical workflow for the comprehensive analysis of tautomerism.

Computational Modeling: The Predictive Foundation

Expertise & Causality: Before embarking on wet lab experiments, in-silico modeling provides invaluable predictive insights. Density Functional Theory (DFT) calculations can estimate the relative thermodynamic stabilities of the proposed tautomers, guiding the interpretation of subsequent experimental data. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvent continua (using models like the Polarization Continuum Model - PCM), we can predict which form is likely to predominate under specific conditions.[4][5]

Protocol 3.1: DFT Energy Calculations

-

Structure Generation: Build 3D structures of both the carboxylic acid (1) and zwitterionic (2) tautomers using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and repeated for each solvent of interest (e.g., water, DMSO, chloroform) using the PCM.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

Energy Analysis: Compare the resulting Gibbs free energies to determine the relative stability (ΔG = G_zwitterion - G_acid). A negative ΔG indicates the zwitterion is more stable.

Table 1: Hypothetical DFT-Calculated Relative Energies

| Medium | ΔE (kcal/mol) | ΔG (298 K, kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | +5.8 | +6.2 | Carboxylic Acid (1) |

| Chloroform (ε=4.8) | +1.5 | +1.8 | Carboxylic Acid (1) |

| DMSO (ε=46.7) | -2.1 | -1.8 | Zwitterion (2) |

| Water (ε=78.4) | -4.3 | -4.0 | Zwitterion (2) |

Spectroscopic Characterization: Empirical Validation

Spectroscopic techniques probe the molecular structure and electronic environment, providing the necessary empirical data to validate or refute computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness & Causality: NMR is arguably the most powerful tool for studying tautomers in solution. The chemical shifts of nuclei are exquisitely sensitive to their local electronic environment. The protonation of the pyridine nitrogen and deprotonation of the carboxylic acid in the zwitterionic form (2) cause significant and predictable changes in the ¹H and ¹³C NMR spectra compared to the acid form (1).[4] Observing the compound in solvents of varying polarity can often shift the equilibrium, allowing for the characterization of both species.[6]

Protocol 4.1: NMR Analysis

-

Sample Preparation: Prepare solutions of the compound (5-10 mg) in a range of deuterated solvents of varying polarity, such as CDCl₃, DMSO-d₆, and D₂O (0.5-0.7 mL).[6]

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for each sample on a spectrometer (≥400 MHz). Maintain a constant temperature (e.g., 298 K).

-

Spectral Analysis: Integrate the signals corresponding to each tautomer. The ratio of the integrals for well-resolved, corresponding peaks directly reflects the molar ratio of the tautomers in that solvent.

Table 2: Hypothetical Diagnostic NMR Chemical Shifts (δ, ppm)

| Nucleus | Carboxylic Acid Tautomer (1) | Zwitterionic Tautomer (2) | Rationale for Shift |

| ¹H | |||

| Ring H (ortho to N) | ~8.8 | ~9.1 | Deshielding due to protonated N-H⁺ |

| Ring H (other) | ~8.4 | ~8.6 | General deshielding from pyridinium ring |

| COOH / NH | ~13.5 (broad) | ~14.5 (broad) | Proton is on COOH vs. N⁺-H |

| ¹³C | |||

| C=O | ~165 | ~169 | Change from C=O to COO⁻ environment |

| Ring C (ortho to N) | ~150 | ~145 | Shielding due to N-protonation effect |

| Ring C (para to N) | ~142 | ~138 | Shielding due to N-protonation effect |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational modes of functional groups. The transition from a carboxylic acid to a zwitterion involves dramatic changes in key bonds, providing a clear diagnostic fingerprint, especially in the solid state. The hallmark broad O-H stretch of the carboxylic acid dimer will disappear, while the characteristic C=O stretch will be replaced by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻).[7]

Protocol 4.2: Solid-State FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with spectroscopic grade KBr (~100 mg) and pressing it into a transparent disk.[8]

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[8]

Table 3: Hypothetical Diagnostic IR Frequencies (cm⁻¹)

| Vibrational Mode | Carboxylic Acid Tautomer (1) | Zwitterionic Tautomer (2) | Rationale |

| O-H stretch (acid) | 3000-2500 (very broad) | Absent | Disappearance of the COOH group. |

| N-H stretch | Absent | ~3100 (broad) | Appearance of the N⁺-H group. |

| C=O stretch (acid) | ~1710 | Absent | Disappearance of the C=O group. |

| COO⁻ asym. stretch | Absent | ~1610 | Appearance of the carboxylate group. |

| COO⁻ sym. stretch | Absent | ~1380 | Appearance of the carboxylate group. |

Definitive Proof: Single Crystal X-ray Diffraction

While spectroscopy and computation provide powerful evidence, single-crystal X-ray diffraction is the unequivocal method for determining the structure in the solid state. It provides precise bond lengths and atomic positions, allowing for the direct visualization of the proton's location, thereby unambiguously identifying which tautomer exists in the crystal lattice. Obtaining suitable crystals is often the rate-limiting step, but the definitive nature of the data makes it a critical goal for a complete structural characterization.

Conclusion

The tautomeric state of this compound is not a fixed property but a dynamic feature of its molecular identity. A rigorous investigation, grounded in the principles of physical organic chemistry, is essential for any research or development program involving this scaffold. By integrating predictive computational modeling with a suite of spectroscopic techniques—NMR for solution-state equilibrium, IR for functional group analysis, and X-ray crystallography for solid-state confirmation—researchers can build a complete and reliable profile of the compound's tautomeric behavior. This holistic understanding is fundamental to predicting and optimizing the molecule's behavior in the complex biological systems relevant to drug action.

References

- Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide. Benchchem.

- The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University House of Expertise.

- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace.

- Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. ResearchGate.

- The Solvent's Influence: A Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol. Benchchem.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.

- Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise.

- Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. ACS Publications.